molecular formula C6H11NO2S B1363999 (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE CAS No. 22916-26-3

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Cat. No.: B1363999
CAS No.: 22916-26-3
M. Wt: 161.22 g/mol
InChI Key: PMQQFSDIECYOQV-BYPYZUCNSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of (S)-4-carboxy-5,5-dimethylthiazolidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, which precisely defines both the stereochemical configuration and the substitution pattern. This nomenclature system clearly indicates the absolute configuration at the carbon center bearing the carboxylic acid group, designated as the S-configuration according to the Cahn-Ingold-Prelog priority rules. The compound is registered under the Chemical Abstracts Service registry number 22916-26-3, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₆H₁₁NO₂S encapsulates the elemental composition of this heterocyclic structure, revealing the presence of six carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom. The systematic classification places this compound within the broader category of thiazolidines, which are characterized as five-membered saturated heterocyclic rings containing one nitrogen atom and one sulfur atom in the 1 and 3 positions respectively. The specific substitution pattern includes two methyl groups attached to the carbon atom adjacent to the sulfur atom, creating the 5,5-dimethyl designation, while the carboxylic acid functionality is attached to the carbon atom adjacent to the nitrogen atom.

Property Value Reference
International Union of Pure and Applied Chemistry Name (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Molecular Formula C₆H₁₁NO₂S
Molecular Weight 161.22200 g/mol
Chemical Abstracts Service Number 22916-26-3
Exact Mass 161.05100

The computational descriptors provide additional systematic identification parameters, including the International Chemical Identifier string InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1, which encodes the complete structural information including stereochemistry. The simplified molecular-input line-entry system representation CC1(C@@HC(=O)O)C provides a compact notation for the three-dimensional structure, where the stereochemical designation is explicitly indicated through the @@ notation. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific stereoisomer.

Properties

IUPAC Name

(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQQFSDIECYOQV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](NCS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384704
Record name (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22916-26-3
Record name (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-5,5-Dimethylthiazolidine-4-carboxylic acid
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Preparation Methods

Cyclization of Penicillamine with Formaldehyde

  • Procedure: D-penicillamine is reacted with formaldehyde in acidic aqueous solution. The reaction proceeds via initial formation of a Schiff base intermediate, followed by intramolecular cyclization involving the thiol group to form the thiazolidine ring.
  • Conditions: Mild acidic pH, room temperature or gentle heating.
  • Outcome: The product is (S)-4-carboxy-5,5-dimethylthiazolidine, often isolated as a crystalline solid.
  • Yield: High yields are reported, often above 85%.
  • Purification: Recrystallization from aqueous ethanol or isopropanol improves purity.

Alternative Carbonyl Sources and Cyclization

  • Other aldehydes or ketones can be used to synthesize substituted thiazolidine-4-carboxylic acids, but formaldehyde is preferred for the unsubstituted 4-carboxy derivative.
  • The reaction can be performed under anhydrous conditions to minimize side reactions and maximize yield.
  • The reaction mechanism involves nucleophilic attack by the thiol on the carbonyl carbon, followed by ring closure and proton transfers.

Mechanistic Insights

  • The formation of the thiazolidine ring involves two main pathways:
Pathway Description
Path 1 Nucleophilic attack by sulfur on the carbonyl carbon forming a sulfonium ion intermediate, then cyclization.
Path 2 Formation of a hemithioacetal intermediate, followed by Schiff base formation and dehydration to cyclize.
  • Kinetic studies indicate that the rate-determining step depends on pH, with carbinolamine dehydration being acid-catalyzed.
Step Reagents & Conditions Yield (%) Melting Point (°C) Notes
Penicillamine + Formaldehyde Aqueous acidic solution, room temp ~85-90 ~159-160 High purity, recrystallized from ethanol
Penicillamine + Aromatic Aldehydes One-pot cyclization, mild heating 75-90 Variable (depends on substituent) Mixture of diastereomers possible
Penicillamine + Thionyl Chloride + Carbon Disulfide (for related thiazolidine-2-thione) Benzene reflux, then aqueous NaOH 60-70 80.5-81.5 Yields thiazolidine-2-thione derivative, related chemistry
  • Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm the formation and purity of the thiazolidine ring. NMR shows characteristic shifts for the ring protons and carboxyl group.
  • X-ray Crystallography: Confirms stereochemistry and ring conformation; reveals hydrogen bonding patterns in crystalline state.
  • Stability: The compound is stable under acidic conditions but can decompose in strong base, reverting to penicillamine and formaldehyde.
  • Hydrogen Bonding: Studies indicate the existence of protonated dimers in solid state under anhydrous conditions, which dissociate in aqueous media.
  • Kinetic Studies: Show pH-dependent ring formation and decomposition rates, important for optimizing synthesis and storage.
Method Starting Materials Reaction Conditions Yield (%) Purification Notes
Penicillamine + Formaldehyde D-Penicillamine, Formaldehyde Acidic aqueous, RT or mild heat 85-90 Recrystallization (EtOH) Most common method for this compound
Penicillamine + Aromatic Aldehydes D-Penicillamine, Aromatic Aldehydes One-pot, mild heating 75-90 Crystallization, TLC monitoring Produces substituted derivatives, possible diastereomer mixtures
Penicillamine + Thionyl Chloride + CS2 (for thiazolidine-2-thione) Penicillamine derivative, Thionyl chloride, CS2, NaOH Benzene reflux, aqueous workup 60-70 Recrystallization Related compound, not the carboxylic acid

The preparation of this compound is well-established through the condensation of penicillamine with formaldehyde under mild acidic conditions, yielding the compound in high purity and yield. The reaction mechanism involves Schiff base intermediates and ring closure via nucleophilic attack by the thiol group. Analytical studies support the structure and purity of the product, while mechanistic insights guide optimization of reaction conditions. Alternative aldehydes allow for synthesis of substituted derivatives, expanding the scope of thiazolidine chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Amino Acid Synthesis

Overview :
(S)-4-Carboxy-5,5-dimethylthiazolidine serves as a crucial building block in the synthesis of amino acids. These amino acids are essential for protein production in pharmaceuticals and biotechnology.

Key Insights :

  • The compound can facilitate the formation of various amino acid derivatives through condensation reactions with aldehydes and ketones.
  • Its ability to stabilize certain reactive intermediates makes it valuable in synthetic pathways.

Pharmaceutical Development

Overview :
This compound plays a significant role in the development of drugs targeting metabolic disorders.

Applications :

  • It is utilized in creating novel pharmaceuticals that can effectively interact with biological pathways.
  • Research indicates that derivatives of this compound may exhibit therapeutic effects in treating conditions related to amino acid metabolism.

Food Industry Applications

Overview :
In the food industry, this compound is used as a flavor enhancer and preservative.

Benefits :

  • Enhances the taste of food products.
  • Extends the shelf-life of various consumables by inhibiting microbial growth.

Biochemical Research

Overview :
The compound is instrumental in studying metabolic pathways and enzyme interactions.

Research Findings :

  • It aids researchers in understanding complex biological processes by acting as a substrate or inhibitor in enzymatic reactions.
  • Case studies have shown its effectiveness in elucidating the mechanisms of enzyme action involving thiazolidine derivatives.

Cosmetic Formulations

Overview :
this compound is incorporated into skincare products for its potential benefits.

Applications :

  • Utilized for its antioxidant properties, which may contribute to skin health.
  • Research supports its role in enhancing the efficacy of cosmetic formulations through improved stability and bioavailability.

Peptide Synthesis

Overview :
In peptide synthesis, this compound serves as a protecting group that allows for selective reactions without interfering with other functional groups.

Application AreaDetails
Peptide SynthesisProtecting group for selective reactions
Drug DevelopmentDesign of compounds targeting specific biological pathways
BioconjugationFacilitates attachment of biomolecules to enhance drug delivery systems
Research in Organic ChemistryAids exploration of new synthetic routes and methodologies
Analytical ChemistryEmployed in chromatography for separating complex mixtures

Case Studies

  • Amino Acid Derivative Formation
    • A study demonstrated the synthesis of various thiazolidine derivatives from cysteine and D-penicillamine, highlighting their potential therapeutic actions .
  • Pharmaceutical Applications
    • Research has shown that this compound derivatives can inhibit specific enzymes involved in metabolic pathways, offering insights into drug design .
  • Food Preservation Studies
    • Experiments indicated that incorporating this compound into food products significantly reduced microbial growth, thereby increasing shelf-life without compromising flavor .

Mechanism of Action

The mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (S)-4-Carboxy-5,5-dimethylthiazolidine and related compounds:

Compound Name Structure Features Melting Point (°C) Key Functional Groups Solubility Applications/Notes
This compound Thiazolidine ring, 5,5-dimethyl, 4-carboxylic acid Not reported -COOH, -S-, -N- Polar solvents Pharmaceutical intermediate
Sodium Benzylpenicilloate Sodium salt, benzylpenicilloate backbone Not reported -COO⁻Na⁺, -NHCO-, -S- High in water Antibiotic derivative
Amoxicillin EP Impurity D Sodium salt, 4-hydroxyphenyl substituent Not reported -COO⁻Na⁺, -OH, -NHCO- Water-soluble Degradation product of amoxicillin
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring, chloro, methyl substituents Not reported -COOH, -Cl, -N- pH-dependent Chemical intermediate
Compound 11a (Thiazolo-pyrimidine derivative) Trimethylbenzylidene, methylfuran substituents 243–246 -CN, -CO, -S- Organic solvents Synthetic intermediate
Compound 11b (Thiazolo-pyrimidine derivative) Cyanobenzylidene, methylfuran substituents 213–215 -CN, -CO, -S- Organic solvents Synthetic intermediate

Key Differences and Trends

Steric Effects and Conformation :

  • The 5,5-dimethyl groups in this compound introduce steric hindrance, elongating the C(5)-S bond (1.847 Å) compared to other S-C bonds in the thiazolidine ring. This effect is consistent in analogs like 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid .
  • In contrast, pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) lack sulfur, altering ring strain and reactivity .

Solubility and Ionic Properties :

  • Sodium salts (e.g., Sodium Benzylpenicilloate, Amoxicillin EP Impurity D) exhibit high water solubility due to ionic -COO⁻Na⁺ groups, making them suitable for drug formulations .
  • The hydrochloride form of (S)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS: 59712-84-4) likely enhances solubility in polar solvents compared to the free acid .

Spectroscopic Signatures: IR Spectroscopy: The carboxylic acid group in this compound shows characteristic O-H stretches (~2500–3300 cm⁻¹), while cyano groups in compounds 11a/b exhibit sharp -CN peaks near 2220 cm⁻¹ . NMR Data: Methyl groups in this compound resonate at δ 1.8–2.4 ppm, whereas aromatic protons in analogs like 11a/b appear at δ 6.5–8.0 ppm .

Synthetic Pathways :

  • This compound derivatives are synthesized via condensation reactions (e.g., with chloroacetic acid and aldehydes) under acidic conditions .
  • Sodium salts are typically formed via neutralization of the carboxylic acid with sodium hydroxide .

Biological Activity

(S)-4-Carboxy-5,5-dimethylthiazolidine (CDMT) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

CDMT is characterized by its thiazolidine ring structure with a carboxylic acid group at the 4-position and two methyl groups at the 5-position. The structural formula is as follows:

C7H11N1O2S\text{C}_7\text{H}_{11}\text{N}_1\text{O}_2\text{S}

This configuration contributes to its unique biological activity, particularly in antimicrobial and antioxidant properties.

1. Antimicrobial Activity

Research indicates that CDMT exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, showing promising results:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Candida albicans10100

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions within microbial cells .

2. Antioxidant Activity

CDMT has also been studied for its antioxidant properties. A recent study utilized various assays to evaluate its capacity to scavenge free radicals:

Assay IC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging40
Ferric Reducing Antioxidant Power (FRAP)0.25 mM

These results suggest that CDMT effectively reduces oxidative stress by neutralizing free radicals, potentially offering protective effects against oxidative damage in biological systems .

The mechanisms underlying the biological activities of CDMT involve several pathways:

  • Antimicrobial Action : CDMT may disrupt bacterial cell membranes or inhibit key enzymes involved in metabolic processes. This disruption leads to cell lysis or growth inhibition.
  • Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress. Its structure allows it to donate electrons effectively, neutralizing free radicals .

Case Studies

Several studies have explored the therapeutic potential of CDMT in various contexts:

  • In Vivo Studies : Animal models demonstrated that administration of CDMT reduced bacterial load in infections caused by Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Cell Culture Studies : In vitro studies showed that CDMT significantly reduced oxidative stress markers in human fibroblast cells exposed to oxidative agents, suggesting its protective role in cellular environments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE
Reactant of Route 2
(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

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